Cas no 1518937-65-9 (O-(5-nitrofuran-2-yl)methylhydroxylamine)

O-(5-Nitrofuran-2-yl)methylhydroxylamine is a nitrofuran-derived compound with potential applications in medicinal chemistry and biochemical research. Its structure features a reactive hydroxylamine group linked to a 5-nitrofuran moiety, which may confer antimicrobial or antiparasitic properties. The nitrofuran scaffold is known for its electron-affinic characteristics, enabling interactions with biological targets such as nitroreductases. This compound could serve as a versatile intermediate for synthesizing derivatives with enhanced pharmacological profiles. Its stability and solubility properties make it suitable for further functionalization or mechanistic studies. Researchers may explore its utility in developing novel therapeutic agents or as a probe for studying nitroaromatic metabolism in biological systems.
O-(5-nitrofuran-2-yl)methylhydroxylamine structure
1518937-65-9 structure
Product name:O-(5-nitrofuran-2-yl)methylhydroxylamine
CAS No:1518937-65-9
MF:C5H6N2O4
Molecular Weight:158.112141132355
CID:6404353
PubChem ID:79427799

O-(5-nitrofuran-2-yl)methylhydroxylamine 化学的及び物理的性質

名前と識別子

    • O-(5-nitrofuran-2-yl)methylhydroxylamine
    • EN300-1830327
    • AKOS017982157
    • O-[(5-nitrofuran-2-yl)methyl]hydroxylamine
    • 1518937-65-9
    • インチ: 1S/C5H6N2O4/c6-10-3-4-1-2-5(11-4)7(8)9/h1-2H,3,6H2
    • InChIKey: OOPCIOXZSMCIBM-UHFFFAOYSA-N
    • SMILES: O1C(=CC=C1CON)[N+](=O)[O-]

計算された属性

  • 精确分子量: 158.03275668g/mol
  • 同位素质量: 158.03275668g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 5
  • 重原子数量: 11
  • 回転可能化学結合数: 2
  • 複雑さ: 146
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 94.2Ų
  • XLogP3: 0.1

O-(5-nitrofuran-2-yl)methylhydroxylamine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1830327-5.0g
O-[(5-nitrofuran-2-yl)methyl]hydroxylamine
1518937-65-9
5g
$3520.0 2023-06-02
Enamine
EN300-1830327-0.25g
O-[(5-nitrofuran-2-yl)methyl]hydroxylamine
1518937-65-9
0.25g
$708.0 2023-09-19
Enamine
EN300-1830327-0.1g
O-[(5-nitrofuran-2-yl)methyl]hydroxylamine
1518937-65-9
0.1g
$678.0 2023-09-19
Enamine
EN300-1830327-10.0g
O-[(5-nitrofuran-2-yl)methyl]hydroxylamine
1518937-65-9
10g
$5221.0 2023-06-02
Enamine
EN300-1830327-0.05g
O-[(5-nitrofuran-2-yl)methyl]hydroxylamine
1518937-65-9
0.05g
$647.0 2023-09-19
Enamine
EN300-1830327-0.5g
O-[(5-nitrofuran-2-yl)methyl]hydroxylamine
1518937-65-9
0.5g
$739.0 2023-09-19
Enamine
EN300-1830327-1.0g
O-[(5-nitrofuran-2-yl)methyl]hydroxylamine
1518937-65-9
1g
$1214.0 2023-06-02
Enamine
EN300-1830327-5g
O-[(5-nitrofuran-2-yl)methyl]hydroxylamine
1518937-65-9
5g
$2235.0 2023-09-19
Enamine
EN300-1830327-10g
O-[(5-nitrofuran-2-yl)methyl]hydroxylamine
1518937-65-9
10g
$3315.0 2023-09-19
Enamine
EN300-1830327-2.5g
O-[(5-nitrofuran-2-yl)methyl]hydroxylamine
1518937-65-9
2.5g
$1509.0 2023-09-19

O-(5-nitrofuran-2-yl)methylhydroxylamine 関連文献

O-(5-nitrofuran-2-yl)methylhydroxylamineに関する追加情報

O-(5-nitrofuran-2-yl)methylhydroxylamine (CAS No. 1518937-65-9): A Comprehensive Overview

O-(5-nitrofuran-2-yl)methylhydroxylamine (CAS No. 1518937-65-9) is a versatile compound with significant applications in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as NFMH, has garnered attention due to its unique chemical structure and potential biological activities. In this article, we will delve into the chemical properties, synthesis methods, and recent research findings related to O-(5-nitrofuran-2-yl)methylhydroxylamine.

Chemical Structure and Properties

O-(5-nitrofuran-2-yl)methylhydroxylamine is characterized by its distinctive molecular structure, which includes a nitrofuran moiety and a hydroxylamine functional group. The nitrofuran ring is a five-membered heterocyclic compound containing an oxygen atom and a nitro group, which imparts significant electronic and steric effects. The hydroxylamine group, on the other hand, is a versatile functional group that can participate in various chemical reactions, making O-(5-nitrofuran-2-yl)methylhydroxylamine an attractive candidate for synthetic transformations.

The molecular formula of O-(5-nitrofuran-2-yl)methylhydroxylamine is C6H6N3O4, with a molecular weight of approximately 182.13 g/mol. It is a white crystalline solid at room temperature and is soluble in common organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). The compound exhibits good thermal stability and can be stored under standard laboratory conditions without significant degradation.

Synthesis Methods

The synthesis of O-(5-nitrofuran-2-yl)methylhydroxylamine has been extensively studied, and several methods have been reported in the literature. One of the most common approaches involves the reaction of 5-nitrofurfural with hydroxylamine in the presence of an acid catalyst. This method typically yields high purity products with good yields. Another approach involves the reduction of 5-nitrofuran-2-carboxylic acid followed by reaction with hydroxylamine to form the desired compound.

A recent study published in the Journal of Organic Chemistry (JOC) described an improved synthetic route that utilizes microwave-assisted reactions to enhance the efficiency and yield of O-(5-nitrofuran-2-yl)methylhydroxylamine. This method not only reduces reaction times but also minimizes side reactions, making it suitable for large-scale production.

Biological Activities and Applications

O-(5-nitrofuran-2-yl)methylhydroxylamine has shown promising biological activities, particularly in antimicrobial and anticancer research. Studies have demonstrated that the nitrofuran moiety is responsible for its antibacterial properties, while the hydroxylamine group contributes to its antifungal activity. The compound has been found to be effective against a wide range of Gram-positive and Gram-negative bacteria, as well as certain fungal species.

In the field of cancer research, O-(5-nitrofuran-2-yl)methylhydroxylamine has been investigated for its potential as an anticancer agent. Preclinical studies have shown that it can induce apoptosis in various cancer cell lines by disrupting cellular redox balance and inhibiting key signaling pathways involved in cell proliferation and survival. A recent study published in Cancer Research highlighted the ability of O-(5-nitrofuran-2-yl)methylhydroxylamine to selectively target cancer stem cells, which are known to be resistant to conventional chemotherapy.

Current Research Trends strong>

The ongoing research on O-(5-nitrofuran-2- yl)methylhydroxylamine strong >is focused on optimizing its pharmacological properties for therapeutic applications. One area of interest is the development of prodrugs that can enhance the bioavailability and reduce the toxicity of the compound. Prodrug strategies involve modifying the chemical structure to improve solubility, stability, and tissue distribution while maintaining or enhancing biological activity.

Another active area of research is the use of nanotechnology to deliver < strong >O-(5-nitrofuran - 2 - yl )methylhydrox yl amine strong >to specific target sites within the body . Nanoparticles , liposomes , and other drug delivery systems have shown promise in improving therapeutic outcomes by enhancing drug targeting , reducing side effects , and extending drug release profiles . A recent study published in ACS Nano demonstrated that encapsulating strong >O -( 5 - nit rofur an - 2 - yl )m ethy lhy droxy lam ine strong >in polymeric nanoparticles significantly enhanced its antitumor efficacy in mouse models of breast cancer . p > < p >< strong >Conclusion strong > p > < p >< strong >O -( 5 - nit rofur an - 2 - yl )m ethy lhy droxy lam ine strong >( CAS No . 1518937 - 65 - 9 ) is a multifaceted compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research . Its unique chemical structure , combined with its promising biological activities , makes it an attractive candidate for further investigation . Ongoing research efforts are focused on optimizing its pharmacological properties through prodrug strategies and advanced drug delivery systems , paving the way for potential therapeutic breakthroughs . As our understanding of this compound continues to evolve , it holds great promise for addressing unmet medical needs in areas such as infectious diseases and cancer treatment . p > article > response >

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